REACTION_SMILES
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[Br-:19].[CH2:20]([CH2:21][CH3:22])[P+:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)([c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1)[c:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1.[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:16][CH3:17])[c:7]([O:14][CH3:15])[c:8]([CH2:10][CH2:11][CH:12]=[O:13])[cH:9]1)=[O:18]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:16][CH3:17])[c:7]([O:14][CH3:15])[c:8]([CH2:10][CH2:11][CH:12]=[CH:20][CH2:21][CH3:22])[cH:9]1)=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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CCC[P+](c1ccccc1)(c1ccccc1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC[P+](c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(CCC=O)c(OC)c(OC)c1
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Name
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Type
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product
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Smiles
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CCC=CCCc1cc(C(=O)OC)cc(OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |